molecular formula C11H8F2O2 B11894943 2-(Difluoromethoxy)-6-naphthol

2-(Difluoromethoxy)-6-naphthol

Cat. No.: B11894943
M. Wt: 210.18 g/mol
InChI Key: FSYQCBBYSAMQSY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-naphthol is a naphthalene derivative featuring a hydroxyl (-OH) group at the 6-position and a difluoromethoxy (-O-CF₂H) group at the 2-position. Its synthesis and applications are inferred from analogs, such as its role in pantoprazole synthesis via intermediates like 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

6-(difluoromethoxy)naphthalen-2-ol

InChI

InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-5-9(14)3-1-8(7)6-10/h1-6,11,14H

InChI Key

FSYQCBBYSAMQSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method involves the reaction of 6-naphthol with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using reagents such as ClCF₂H or other difluorocarbene precursors . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethoxy group.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-6-naphthol may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-naphthol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and applications of 2-(difluoromethoxy)-6-naphthol and related naphthol derivatives:

Compound Substituents Molecular Formula CAS No. Key Applications References
2-(Difluoromethoxy)-6-naphthol -OH (C6), -O-CF₂H (C2) C₁₁H₇F₂O₂ N/A Pharmaceutical intermediate
2-(3,4-Dimethoxyphenyl)-6-ethoxy-7-methoxy-1-naphthol -OH (C1), -OCH₃ (C7), -OCH₂CH₃ (C6), 3,4-dimethoxyphenyl (C2) C₂₁H₂₂O₅ 85365-76-0 Organic synthesis, potential drug precursor
(6-Methoxy-2-naphthyl)acetic Acid -COOH (C2), -OCH₃ (C6) C₁₃H₁₂O₃ 23981-47-7 Demethylnaproxen (NSAID metabolite)
6-Bromo-2-naphthol -OH (C2), -Br (C6) C₁₀H₇BrO 15231-91-1 Dye intermediate, reagent
Key Observations:
  • Steric Considerations : The 3,4-dimethoxyphenyl substituent in the dimethoxy/ethoxy analog introduces significant steric hindrance, which may limit its utility in certain coupling reactions .
  • Pharmaceutical Relevance : Both 2-(difluoromethoxy)-6-naphthol and (6-methoxy-2-naphthyl)acetic acid are linked to drug development (e.g., pantoprazole and naproxen derivatives), whereas brominated naphthols are more commonly used in materials science .

Stability and Reactivity

  • Oxidation Sensitivity : 2-(Difluoromethoxy)-6-naphthol shares instability challenges with sulfoxide intermediates in pantoprazole synthesis, where overoxidation to sulfone byproducts is a critical concern .
  • Comparative Stability : Brominated naphthols (e.g., 6-bromo-2-naphthol) exhibit higher thermal stability due to the strong C-Br bond, whereas methoxy-substituted derivatives are prone to demethylation under acidic conditions .

Biological Activity

2-(Difluoromethoxy)-6-naphthol (DFMN) is a fluorinated aromatic compound with the molecular formula C11_{11}H9_9F2_2O2_2. Its unique difluoromethoxy group enhances its binding affinity to various enzymes and receptors, making it a subject of interest in medicinal chemistry and biological studies. This article explores the biological activity of DFMN, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.

The difluoromethoxy group in DFMN contributes to its stability and reactivity. This compound has been shown to interact significantly with biological targets, leading to various biochemical effects such as enzyme inhibition and modulation of signaling pathways. The structural attributes of DFMN allow for enhanced lipophilicity and bioavailability compared to non-fluorinated analogues.

DFMN exhibits its biological effects primarily through interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which play critical roles in cell proliferation and differentiation. The mechanism involves:

  • Binding Affinity : The difluoromethoxy group increases the compound's affinity for FGFRs, leading to inhibited receptor activity.
  • Cell Proliferation : By inhibiting FGFRs, DFMN can reduce cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

In Vitro Studies

Recent studies have demonstrated that DFMN effectively inhibits FGFR-mediated signaling pathways in vitro. For instance, a study reported that DFMN reduced the proliferation of cancer cells by approximately 70% at a concentration of 10 µM, highlighting its potency as an FGFR inhibitor .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the distinct advantages of DFMN:

Compound NameStructural FeaturesUnique Attributes
2-(Trifluoromethoxy)-6-naphtholContains a trifluoromethoxy groupEnhanced electron-withdrawing properties
2-(Methoxy)-6-naphtholContains a methoxy groupLess lipophilic compared to DFMN
2-(Difluoromethoxy)anilineDifluoromethoxy group attachedDifferent reactivity due to amine functionality

The table illustrates that while other compounds may exhibit similar biological activities, DFMN's difluoromethoxy group provides superior binding properties and stability.

Cancer Treatment Applications

DFMN's potential as an anticancer agent has been explored in several case studies. One notable study involved administering DFMN to mice with xenograft tumors. The results indicated a significant reduction in tumor size after treatment compared to control groups, supporting the hypothesis that FGFR inhibition plays a crucial role in tumor growth suppression .

Enzyme Interaction Studies

Further investigations into the enzyme interaction profile of DFMN revealed that it not only inhibits FGFRs but also modulates other enzyme activities involved in metabolic pathways. For example, DFMN was found to inhibit cytochrome P450 enzymes, which are essential for drug metabolism . This dual activity suggests that DFMN could be beneficial in combination therapies where modulation of both growth factor signaling and drug metabolism is desired.

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